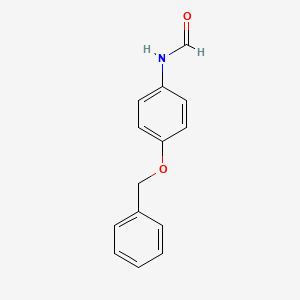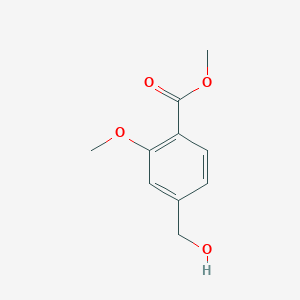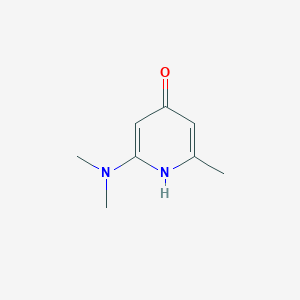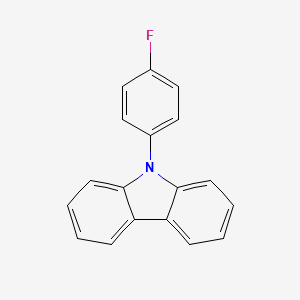
9-(4-Fluorophenyl)-9H-carbazole
Overview
Description
The compound “9-(4-Fluorophenyl)-9H-carbazole” is a novel molecule . Derivatives of similar compounds are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides . The synthesis of these compounds is typically followed by characterization using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the thiazolidine ring and various substituents can affect properties such as solubility, stability, and reactivity.Scientific Research Applications
Crystal Structures and Van der Waals Forces
9-(4-Fluorophenyl)-9H-carbazole has been studied for its crystal structure, which is largely influenced by van der Waals forces. In one study, the fluoro derivative exhibited a distinct packing mode compared to its chloro and bromo derivatives. The molecular structures of these compounds show significant twist angles between the carbazole and benzene planes, highlighting their molecular architecture (Kubicki, Prukała, & Marciniec, 2007).
Polymer Light Emitting Diodes
The compound has been utilized in the development of polymer light-emitting diodes (LEDs). For instance, it was used as a ligand in green-emitting Ir(III) complexes, significantly enhancing the solubility and performance of these LEDs. This application demonstrates the compound's potential in fine-tuning the emission spectra of light-emitting devices (Cho et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have been synthesized for use in OLEDs. These derivatives exhibit bipolar transporting ability, high thermal stability, and efficient performance in both blue and red OLEDs, indicating their versatility in electronic applications (Liu et al., 2018).
Bacterial Biotransformation
Research has explored the biotransformation of 9H-carbazole derivatives, including this compound, by biphenyl-utilizing bacteria. These studies provide insights into how bacteria can produce various hydroxylated metabolites from carbazole derivatives, opening avenues for novel pharmacological applications (Waldau et al., 2009).
Aggregation-Induced Fluorescence
Another application is in the field of organic fluorophores, where carbazole-based fluorophores have shown aggregation-induced fluorescence. This property is significant for applications in bio-imaging and sensors. One study demonstrated that the fluorescence intensity and behavior of these compounds can be attributed to their molecular structure and packing modes (Jiao et al., 2019).
Electroluminescence and Blue Light Emission
Carbazole derivatives have also been synthesized for their use in non-doped organic LEDs. These fluorophores, including those based on this compound, exhibit strong emission intensity, stable morphology, and are promising candidates for blue emitters in lighting and display technologies (Kuo et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(4-fluorophenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYZFGQPKNTPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303287 | |
| Record name | 9-(4-Fluorophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57103-14-7 | |
| Record name | 9-(4-Fluorophenyl)-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57103-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(4-Fluorophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



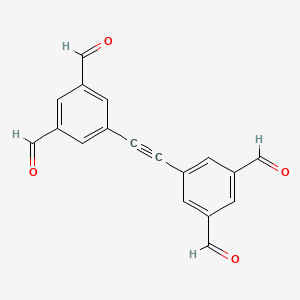
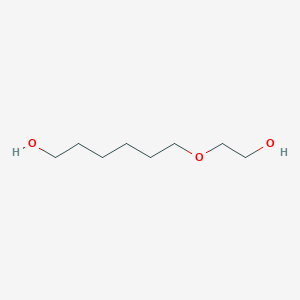

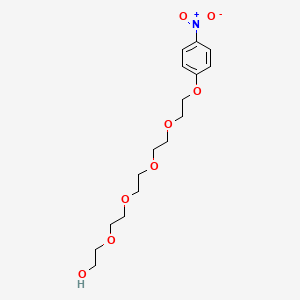
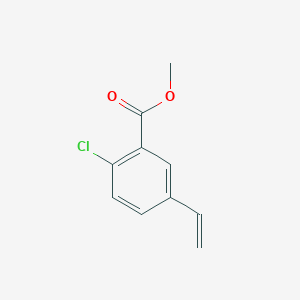
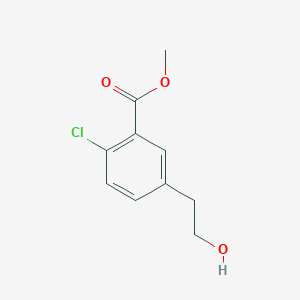
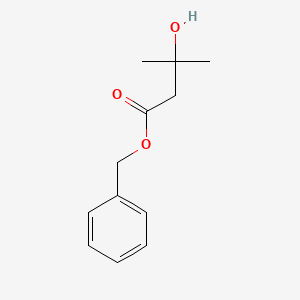
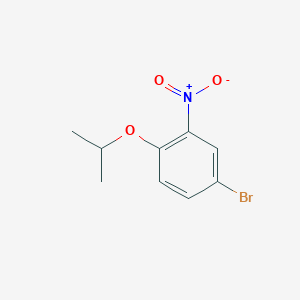

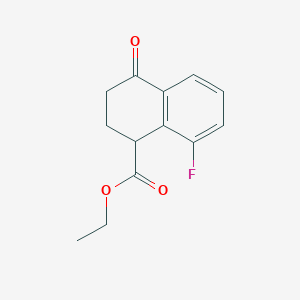
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)
